![molecular formula C16H14ClF2NO2 B4429901 2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4429901.png)
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide
Overview
Description
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in treating various types of cancer. This compound has been shown to selectively target and inhibit the activity of NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome pathway.
Mechanism of Action
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide selectively inhibits the activity of NAE, which is a key regulator of the ubiquitin-proteasome pathway. NAE is responsible for activating the small ubiquitin-like modifier (SUMO) protein, which is then conjugated to various target proteins, ultimately leading to their degradation. This compound inhibits NAE by binding to the enzyme and preventing its activation of SUMO. This leads to the accumulation of various proteins, including those involved in cell cycle regulation and DNA repair, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells, ultimately leading to their death. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potentially useful adjunct to existing cancer treatments.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide is its selectivity for NAE, which makes it a potentially useful tool for studying the ubiquitin-proteasome pathway. Additionally, this compound has shown promising results in preclinical models of cancer, making it a potentially useful therapeutic agent. However, there are also some limitations to using this compound in lab experiments. The compound is relatively unstable and requires careful handling to maintain its activity. Additionally, this compound has been shown to have some off-target effects, which can complicate its use in certain experimental settings.
Future Directions
There are a number of future directions for research on 2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide. One potential area of focus is the development of more stable analogs of the compound, which could improve its efficacy and ease of use. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound on cancer cells, as well as its potential as a therapeutic agent. Finally, there is a need for more research on the off-target effects of this compound, as well as its potential side effects in humans.
Scientific Research Applications
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide has been extensively studied in preclinical models and has shown promising results in treating various types of cancer, including leukemia, lymphoma, and solid tumors. The compound has been shown to selectively inhibit the activity of NAE, which is a key regulator of the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of various proteins, including those involved in cell cycle regulation and DNA repair. By inhibiting NAE, this compound can induce cell cycle arrest and apoptosis in cancer cells, ultimately leading to their death.
properties
IUPAC Name |
2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO2/c1-22-15-5-3-2-4-10(15)6-7-20-16(21)11-8-13(18)14(19)9-12(11)17/h2-5,8-9H,6-7H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWILOMBTBLSNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=C(C=C2Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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